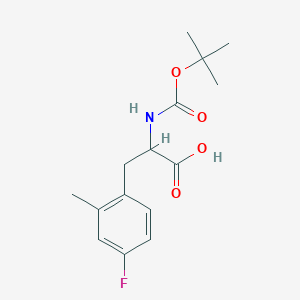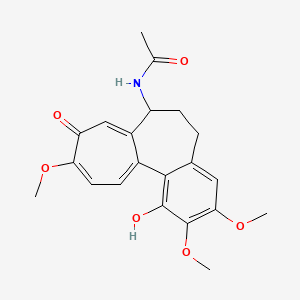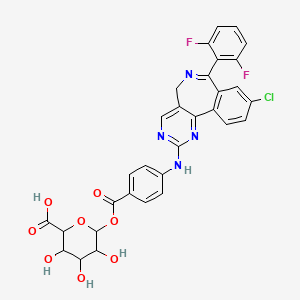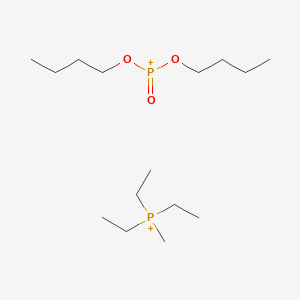
3-Amino-3,4-dihydrochromene-2,6,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3,4-dihydrochromene-2,6,7-trione is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of an amino group at the 3-position and three keto groups at the 2, 6, and 7 positions. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydrochromene-2,6,7-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3,4-dihydrochromene-2,6,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted chromenes. These products often exhibit enhanced biological activities and are used in further research and development .
Applications De Recherche Scientifique
3-Amino-3,4-dihydrochromene-2,6,7-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Amino-3,4-dihydrochromene-2,6,7-trione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest a multi-targeted approach to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H/4H-Chromenes: These compounds share a similar chromene backbone but differ in the substitution pattern and oxidation state.
Pyrido[2,3-d]pyrimidines: These compounds contain a fused pyrimidine ring and are known for their anticancer properties.
Uniqueness
3-Amino-3,4-dihydrochromene-2,6,7-trione is unique due to its specific substitution pattern and the presence of multiple keto groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
3-amino-3,4-dihydrochromene-2,6,7-trione |
InChI |
InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2 |
Clé InChI |
RZTGZIWOVGOFDC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)


![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)

![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)

![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)

![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)



